N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide
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Overview
Description
N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a naphthalen-2-yloxy group and a tert-butyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-2-yloxy group: This step often involves the use of a nucleophilic substitution reaction where a naphthalen-2-yloxy halide reacts with the furan ring.
Attachment of the tert-butyl carboxamide group: This can be done through an amidation reaction where a tert-butyl amine reacts with a carboxylic acid derivative of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The naphthalen-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may yield dihydrofuran derivatives.
Scientific Research Applications
N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-5-[(phenyl)methyl]furan-2-carboxamide: Similar structure but with a phenyl group instead of a naphthalen-2-yloxy group.
N-tert-butyl-5-[(pyridin-2-yloxy)methyl]furan-2-carboxamide: Similar structure but with a pyridin-2-yloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide is unique due to the presence of the naphthalen-2-yloxy group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-tert-butyl-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)21-19(22)18-11-10-17(24-18)13-23-16-9-8-14-6-4-5-7-15(14)12-16/h4-12H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDFIYGNVESOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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